PLGA (poly(lactic-co-glycolic acid))
Overview
Description
PLGA, or poly(lactic-co-glycolic acid), is a copolymer used in various FDA-approved therapeutic devices due to its biodegradability and biocompatibility . It’s synthesized through ring-opening co-polymerization of two different monomers, the cyclic dimers of glycolic acid and lactic acid . The ratio of lactide to glycolide used for the polymerization determines the different forms of PLGA .
Synthesis Analysis
PLGA is synthesized by means of ring-opening co-polymerization of two different monomers, the cyclic dimers of glycolic acid and lactic acid . Common catalysts used in the preparation of this polymer include tin (II) 2-ethylhexanoate, tin (II) alkoxides, or aluminum isopropoxide .Molecular Structure Analysis
During polymerization, successive monomeric units of glycolic or lactic acid are linked together in PLGA by ester linkages, yielding a linear, aliphatic polyester as a product .Chemical Reactions Analysis
PLGA degrades by hydrolysis of its ester linkages in the presence of water . The time required for degradation of PLGA is related to the monomers’ ratio used in production: the higher the content of glycolide units, the lower the time required for degradation as compared to predominantly lactide materials .Physical And Chemical Properties Analysis
The crystallinity of PLGAs will vary from fully amorphous to fully crystalline depending on block structure and molar ratio . PLGAs typically show a glass transition temperature in the range of 40-60 °C . PLGA can be dissolved by a wide range of solvents, depending on composition .Scientific Research Applications
PLGA (poly(lactic-co-glycolic acid)) is a copolymer which is used in a host of Food and Drug Administration (FDA) approved therapeutic devices, owing to its biodegradability and biocompatibility . It is synthesized by means of ring-opening co-polymerization of two different monomers, the cyclic dimers (1,4-dioxane-2,5-diones) of glycolic acid and lactic acid .
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Bone Tissue Engineering
- PLGA has attracted considerable interest as a base material for biomedical applications due to its biocompatibility, tailored biodegradation rate, potential to modify surface properties to provide better interaction with biological materials, and suitability for export to countries and cultures where implantation of animal-derived products is unpopular .
- In bone tissue engineering, PLGA-based materials are used for the design of synthetic bone substitutes, called scaffolds, which are a promising alternative to the use of allografts, autografts, and xenografts .
- The manufacturing of PLGA-based materials with suitable properties and shapes for specific biomedical applications is a scientific challenge. Current innovative techniques for scaffolds and material manufacturing are opening the way to prepare biomimetic PLGA substrates able to modulate cell interaction for improved substitution, restoration, or enhancement of bone tissue function .
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Drug Delivery Systems
- PLGA is physically strong and highly biocompatible and has been extensively studied as delivery vehicles of drugs, proteins, and macromolecules such as DNA and RNA .
- PLGA has a wide range of erosion times and mechanical properties that can be modified .
- Various nano and microparticulates are fabricated using PLGA for the preparation of safe and effective vaccine, drug and gene delivery systems .
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Anti-Cancer Drug Delivery
- PLGA has been widely used for the delivery of anti-cancer agents .
- The biocompatible and biodegradable properties of PLGA make it suitable for the preparation of various therapeutic devices including tissue grafts, surgical sutures, and bone .
- The use of PLGA in drug delivery systems allows for a controlled and sustained release of drugs, improving the effectiveness of the treatment and reducing side effects .
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Anti-Inflammatory Drug Delivery
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Vaccine Delivery
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Gene Delivery
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Wound Healing
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Tissue Engineering
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Nerve Regeneration
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Cardiovascular Devices
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Ophthalmic Applications
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Orthopedic Devices
Future Directions
PLGA-based delivery systems show promises of releasing different drugs, proteins and nucleic acids in a stable and controlled manner and greatly ameliorating their therapeutic efficacy . In addition, advancement in surface modification and targeting of nanoparticles has extended the scope of their utility .
properties
IUPAC Name |
2-hydroxyacetic acid;2-hydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3.C2H4O3/c1-2(4)3(5)6;3-1-2(4)5/h2,4H,1H3,(H,5,6);3H,1H2,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBVURRQGJPTHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)O.C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1000703-30-9, 34346-01-5 | |
Record name | Propanoic acid, 2-hydroxy-, polymer with 2-hydroxyacetic acid, block | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000703-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Poly(lactic-co-glycolic acid) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34346-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00934750 | |
Record name | Hydroxyacetic acid--2-hydroxypropanoic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00934750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Resomer RG 502H | |
CAS RN |
153439-97-5 | |
Record name | Hydroxyacetic acid--2-hydroxypropanoic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00934750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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